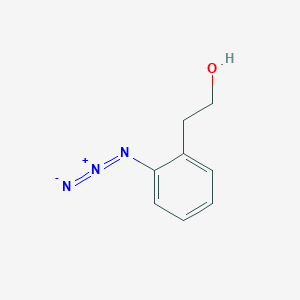

2-(2-Azidophenyl)ethan-1-ol

Description

2-(2-Azidophenyl)ethan-1-ol is a phenyl ethanol derivative featuring an azide (-N₃) group at the 2-position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to the azide group’s utility in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation and drug discovery .

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

2-(2-azidophenyl)ethanol |

InChI |

InChI=1S/C8H9N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,12H,5-6H2 |

InChI Key |

FZCWOUWGGATOSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reagents: 2-Bromo ethanol and sodium azide

- Reaction Conditions: Reflux in water at 80°C for 20 hours

- Process:

- Dissolve 2-bromo ethanol (308 mmol) and sodium azide (500 mmol) in 100 mL of water.

- Reflux the mixture at 80°C for 20 hours to facilitate nucleophilic substitution.

- Extract the product with diethyl ether three times.

- Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

- Yield: Approximately 68% of 2-azido ethanol as a potentially explosive compound, requiring careful handling.

Functionalization to Introduce the Phenyl Group

The next step involves attaching the phenyl ring to the azido ethanol to form 2-(2-azidophenyl)ethan-1-ol . This typically requires a nucleophilic aromatic substitution or a cross-coupling approach, depending on the starting materials.

Approach A: Nucleophilic Aromatic Substitution

- Starting Material: 2-Azido ethanol with a suitable leaving group on the phenyl ring, such as 2-iodonitrobenzene or 2-bromonitrobenzene.

- Reaction Conditions:

- Use of a strong base like potassium tert-butoxide or sodium hydride.

- Heating in a polar aprotic solvent such as dimethylformamide.

- Mechanism: The nucleophile (azido ethanol) attacks the activated aromatic ring, substituting the leaving group.

Approach B: Cross-Coupling Reaction

- Starting Materials: 2-Azido ethanol and 2-iodo or 2-bromo phenyl derivatives.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4.

- Conditions:

- Use of a base like potassium carbonate.

- Conducted in a solvent such as tetrahydrofuran or dimethylformamide under inert atmosphere.

- Outcome: Formation of the desired 2-(2-azidophenyl)ethan-1-ol via Suzuki or Sonogashira coupling.

Literature Data:

While specific literature on this exact compound's synthesis is limited, similar aromatic azide derivatives have been synthesized via these methods, with yields ranging from 50-80% depending on the conditions.

Purification and Characterization

Post-synthesis, purification typically involves:

- Column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexane).

- Recrystallization if applicable.

- Characterization via:

- Proton and carbon-13 nuclear magnetic resonance spectroscopy.

- Infrared spectroscopy to confirm azide functional group (~2100 cm$$^{-1}$$).

- Mass spectrometry for molecular weight confirmation.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Azide formation | 2-Bromo ethanol + sodium azide | Reflux in water, 80°C, 20 h | 68% | Potential explosive hazard, handle with care |

| 2 | Phenyl attachment | Aromatic halide + azido ethanol | Nucleophilic substitution or cross-coupling | 50-80% | Requires inert atmosphere and purification |

Research Findings and Considerations

- The azide synthesis via nucleophilic substitution is straightforward but requires careful handling due to the explosive nature of azides.

- Aromatic substitution methods are adaptable, with cross-coupling reactions offering higher selectivity and yields.

- The choice of method depends on the availability of starting materials and desired purity.

- Recent advances favor palladium-catalyzed cross-coupling for aromatic azide derivatives, providing cleaner reactions and better yields.

Scientific Research Applications

2-(2-Azidophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.

Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags.

Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Azidophenyl)ethan-1-ol largely depends on the functional groups present. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and drug development. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in various environments .

Comparison with Similar Compounds

Key Observations:

Synthetic Accessibility :

- 2-(2-Azidoethoxy)ethan-1-ol is synthesized efficiently (60% yield) via nucleophilic substitution of a chloro precursor with sodium azide . In contrast, YTK-A76 requires reductive amination and achieves a lower yield (39.1%) .

- Azide placement significantly impacts reactivity: Ethoxy-chain azides (e.g., 2-(2-azidoethoxy)ethan-1-ol) are more stable than aryl azides, which may pose explosion risks .

YTK-A76: The benzyloxy groups increase hydrophobicity, favoring membrane permeability in bioactive molecules .

Applications :

- Ethoxy-chain azides are preferred for bioconjugation due to their stability and compatibility with aqueous conditions .

- Chiral azides (e.g., ) may serve as intermediates for enantioselective drug synthesis.

Safety Considerations :

- Azides require careful handling (avoid friction, heat) , though specific hazards for 2-(2-azidophenyl)ethan-1-ol remain uncharacterized.

Q & A

Q. What are the common synthetic routes for 2-(2-Azidophenyl)ethan-1-ol, and what are their key considerations?

- Methodological Answer : Synthesis typically involves azidation of a precursor. For example, a phenyl ethanol derivative may undergo diazotization followed by azide substitution. Evidence from related compounds (e.g., 2-azido-1-(4-methylphenyl)ethanone) suggests using sodium azide (NaN₃) under acidic conditions to introduce the azido group . Reaction optimization requires precise temperature control (0–5°C) to avoid side reactions like azide decomposition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product .

Q. How is 2-(2-Azidophenyl)ethan-1-ol characterized structurally and functionally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the azido group (no proton signal) and ethanol moiety (broad OH peak at ~1–5 ppm). Aromatic protons appear as multiplet signals in 6.5–8.0 ppm .

- IR Spectroscopy : A strong absorption band at ~2100 cm confirms the -N₃ group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 192.0775 for CHNO) .

Q. What safety protocols are essential when handling 2-(2-Azidophenyl)ethan-1-ol?

- Methodological Answer :

- Lab Practices : Use explosion-proof fume hoods due to the azido group’s shock sensitivity. Avoid contact with metals or strong oxidizers.

- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the azido group influence reactivity in click chemistry applications?

- Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. For example, 2-(2-Azidophenyl)ethan-1-ol can conjugate with alkyne-functionalized biomolecules (e.g., proteins) in PBS buffer (pH 7.4) with CuSO/sodium ascorbate catalysts. Reaction efficiency (>90%) is confirmed via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to validate activity. For instance, antifungal studies should compare MIC (minimum inhibitory concentration) values across standardized strains (e.g., Candida albicans ATCC 90028) and include positive controls like fluconazole .

Q. How can computational modeling predict the stability of 2-(2-Azidophenyl)ethan-1-ol under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. Results indicate instability at pH > 9 due to hydroxide ion attack on the azido group. Experimental validation via UV-Vis spectroscopy (monitoring absorbance decay at 260 nm) aligns with computational predictions .

Q. What analytical challenges arise in quantifying trace impurities in 2-(2-Azidophenyl)ethan-1-ol?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities like unreacted azide precursors. Limit of detection (LOD) < 0.1% is achievable with tandem MS .

- GC-MS : Derivatize the hydroxyl group (e.g., silylation with BSTFA) to improve volatility for accurate quantification .

Q. How does photodegradation impact the compound’s utility in light-driven reactions?

Q. What role does 2-(2-Azidophenyl)ethan-1-ol play in designing prodrugs?

- Methodological Answer : The hydroxyl group serves as a site for esterification with prodrug moieties (e.g., phosphate groups). Enzymatic cleavage in vivo (e.g., by phosphatases) releases the active drug. In vitro assays using human liver microsomes confirm hydrolysis rates (t ~2–4 hours) .

Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) determines absolute configuration. For example, a related compound (2-azido-1-(4-methylphenyl)ethanone) crystallizes in the monoclinic space group P2/c, with bond angles confirming azide orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.